

An In-depth Technical Guide to a Representative Neonicotinoid Insecticide: Imidacloprid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Insecticidal agent 11*

Cat. No.: B15560489

[Get Quote](#)

Introduction: The term "**Insecticidal agent 11**" does not correspond to a specifically recognized chemical compound in publicly available scientific literature. Therefore, this guide focuses on a well-documented and widely used insecticide, Imidacloprid, as a representative example to illustrate the chemical properties, IUPAC nomenclature, and biological interactions typical of a modern insecticidal agent. Imidacloprid belongs to the neonicotinoid class of insecticides, which are neuro-active compounds modeled after nicotine.^{[1][2]} It is the most widely used insecticide in the world and is effective against a broad spectrum of insect pests.^{[3][4]}

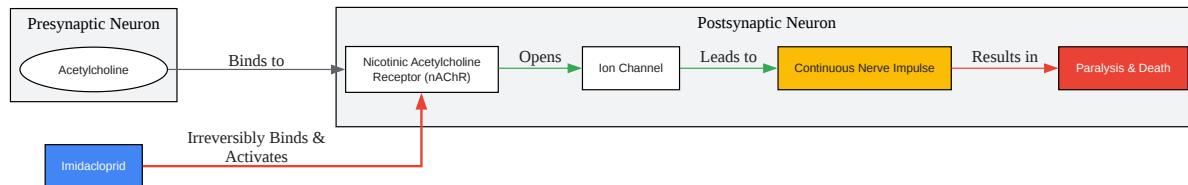
Chemical Properties and IUPAC Name

Imidacloprid is a systemic chloronicotinyl neonicotinoid insecticide.^[5] Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing protection against sucking and soil insects.^{[6][7]}

IUPAC Name: N -{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide^[5]

Another recognized IUPAC name is (2E)-1-[(6-chloro-3-pyridinyl)methyl]-N -nitro-2-imidazolidinimine.^{[8][9]}

Chemical Structure and Data:


The chemical and physical properties of Imidacloprid are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₀ ClN ₅ O ₂
Molar Mass	255.661 g/mol [5]
Appearance	Colorless crystals[5][6]
Melting Point	136.4 to 143.8 °C[5]
Boiling Point	Decomposes before boiling[7]
Solubility in Water	0.51 g/L (at 20 °C)[5]
Vapor Pressure	3 x 10 ⁻¹² mmHg (at 20 °C)[6]
Octanol-Water Partition Coefficient (K _{ow})	0.57 (at 21 °C)[6]
CAS Number	138261-41-3[5]

Mechanism of Action: Signaling Pathway

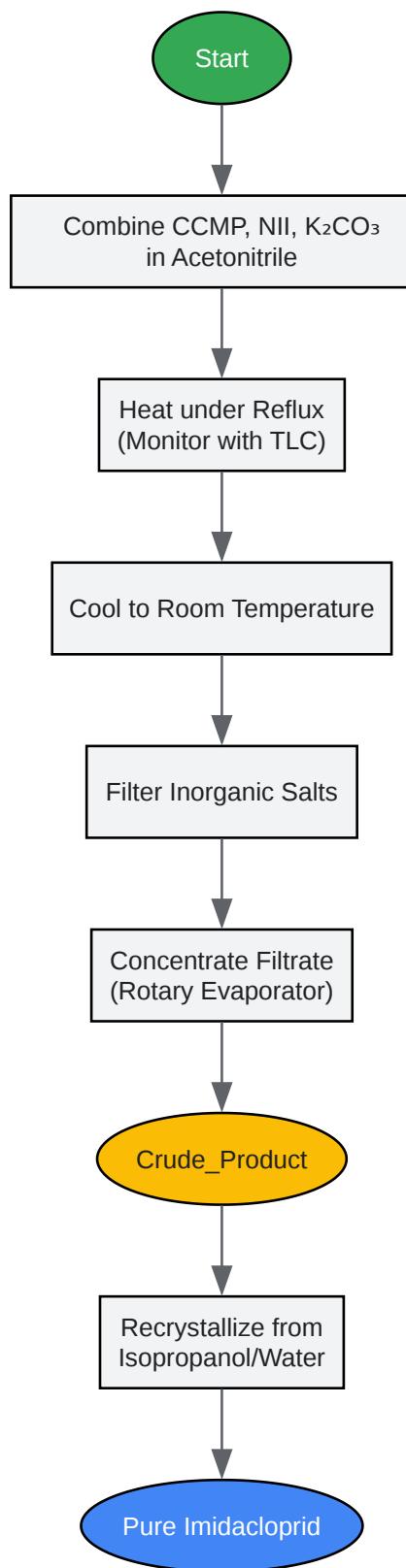
Imidacloprid functions by interfering with the transmission of nerve impulses in insects.[5] It acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[6][10] This binding is irreversible and leads to a blockage of the nicotinergic neuronal pathway.[5] The continuous stimulation of these receptors results in the spontaneous discharge of nerve impulses, followed by the failure of the neuron to propagate signals. This leads to paralysis and ultimately the death of the insect.[5][6]

Imidacloprid exhibits selective toxicity towards insects over mammals because it binds with much higher affinity to insect nAChRs.[5] Additionally, the uncharged nature of the imidacloprid molecule at physiological pH allows it to more readily penetrate the insect blood-brain barrier, while it is largely filtered by the mammalian blood-brain barrier.[1]

[Click to download full resolution via product page](#)

Mechanism of Imidacloprid at the insect synapse.

Experimental Protocols


The synthesis and analysis of Imidacloprid involve standard organic chemistry techniques and modern analytical methods.

1. Synthesis of Imidacloprid

A common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[\[11\]](#)

- Materials: 2-chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine (NII), potassium carbonate (K_2CO_3), acetonitrile (CH_3CN).[\[11\]](#)
- Procedure:
 - CCMP, NII, and potassium carbonate are combined in a round-bottom flask with acetonitrile as the solvent.[\[11\]](#)
 - The mixture is stirred and heated under reflux for several hours.[\[11\]](#)
 - The reaction progress is monitored using Thin Layer Chromatography (TLC).[\[11\]](#)
 - Upon completion, the reaction mixture is cooled, and inorganic salts are filtered off.[\[11\]](#)

- The filtrate is concentrated under reduced pressure to yield crude Imidacloprid.[11]
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as isopropanol/water, to obtain high-purity Imidacloprid crystals.[11]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of Imidacloprid.

2. Analytical Methods for Residue Detection

Several analytical techniques are employed to determine the presence and quantity of Imidacloprid residues in various samples, such as crops and soil.

- High-Performance Liquid Chromatography (HPLC): This is a common method for the quantitative analysis of Imidacloprid. It involves extraction with a solvent like acetonitrile, followed by a clean-up step using column chromatography. The detection is typically done with a UV detector.[12]
- Thin-Layer Chromatography (TLC)-Densitometry: A simpler and more rapid method that involves extraction with acetonitrile and direct application to TLC plates. The quantification is performed by measuring the density of the spots.[12]
- Fluorimetric Determination: An indirect method based on the quenching of the fluorescence of a compound like anthracene by Imidacloprid.[12]
- Spectrophotometry: A method based on the diazotization-coupling reaction of Imidacloprid to form a colored azo compound, which can be quantified by measuring its absorbance.[13]

Conclusion

Imidacloprid serves as a prime example of a modern, synthetic insecticide with a specific mode of action at the molecular level. Its high efficacy and selective toxicity have made it a valuable tool in pest management. A thorough understanding of its chemical properties, synthesis, and biological interactions is crucial for its safe and effective use, as well as for the development of new insecticidal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidacloprid General Fact Sheet [npic.orst.edu]
- 3. Common types of insecticides [impehcm.org.vn]
- 4. Insecticide - Wikipedia [en.wikipedia.org]
- 5. Imidacloprid - Wikipedia [en.wikipedia.org]
- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 7. pomais.com [pomais.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. moca.net.ua [moca.net.ua]
- To cite this document: BenchChem. [An In-depth Technical Guide to a Representative Neonicotinoid Insecticide: Imidacloprid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560489#insecticidal-agent-11-chemical-properties-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com